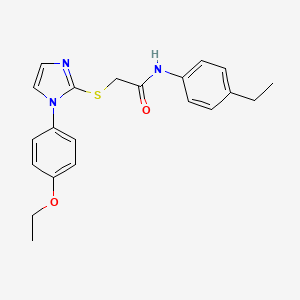

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a popular choice in biologically active compounds . The compound also contains ethoxy and ethylphenyl groups, which are common in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the imidazole ring and various functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring, for example, is known to participate in various chemical reactions, particularly as a part of biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with various chemical reagents .Scientific Research Applications

Antibacterial Activity

Compounds related to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide have been studied for their antibacterial properties. Research has shown that certain derivatives of this compound possess significant antibacterial activity. For instance, derivatives synthesized from 2-(4-aminophenyl) benzimidazole and 2-mercapto-4-hydroxy-6-methyl pyramidine demonstrated notable antibacterial properties (Gullapelli, Thupurani, & Brahmeshwari, 2014). Similarly, other derivatives like 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have been synthesized and evaluated for antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antitumor Activity

Research into the antitumor activities of related compounds has been conducted. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for antitumor activity. Certain derivatives showed considerable activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Additionally, derivatives like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide demonstrated high selectivity and apoptosis induction in cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antioxidant Activity

Some derivatives of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide have been investigated for their antioxidant properties. For example, the study of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties revealed significant antioxidant activity (Naraboli & Biradar, 2017).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potentials of related compounds have also been explored. Imidazole derivatives targeting dihydropteroate synthase enzyme showed appreciable antibacterial activity against various strains including resistant strains like MRSA (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021). Additionally, novel imidazole derivatives have been synthesized and evaluated as potential antifungal agents with significant activity against Candida strains (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).

Other Applications

The compound and its derivatives have found applications in various other fields as well. For instance, they have been studied for their potential in catalyzing alkene epoxidation (Serafimidou, Stamatis, & Louloudi, 2008), and as inhibitors for enzymes like β-secretase (Yan, Hao, Niu, Huang, Wang, Xu, Liang, Wang, Jin, & Xu, 2017).

Safety And Hazards

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. This could include further studies into its synthesis and properties, exploration of its potential uses in various industries (such as pharmaceuticals or materials science), and investigation of its environmental impact .

properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-3-16-5-7-17(8-6-16)23-20(25)15-27-21-22-13-14-24(21)18-9-11-19(12-10-18)26-4-2/h5-14H,3-4,15H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPIDVORSOZOMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2409297.png)

![2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2409301.png)

![2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2409302.png)

![N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2409305.png)

![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)

![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)